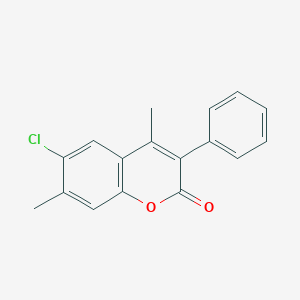

6-Chloro-4,7-dimethyl-3-phenylcoumarin

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4,7-dimethyl-3-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClO2/c1-10-8-15-13(9-14(10)18)11(2)16(17(19)20-15)12-6-4-3-5-7-12/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZGJJKFGFSNAIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 6 Chloro 4,7 Dimethyl 3 Phenylcoumarin

Established Synthetic Routes to Coumarin (B35378) Derivatives Applicable to the Title Compound

The synthesis of coumarin and its derivatives is a cornerstone of heterocyclic chemistry, with numerous methods developed since the first synthesis by W. H. Perkin in 1868. organicreactions.orgscienceinfo.com These methods, including the Pechmann condensation, Knoevenagel condensation, Perkin reaction, and modern metal-catalyzed cross-couplings, offer versatile pathways to a wide array of substituted coumarins. nih.gov The synthesis of a specifically substituted molecule like 6-Chloro-4,7-dimethyl-3-phenylcoumarin involves selecting a route that can accommodate the required precursors and reaction conditions to achieve the desired substitution pattern. The choice of method often depends on the availability of starting materials, desired yield, and regioselectivity.

Pechmann Condensation Approaches and Catalyst Systems

The Pechmann condensation is a widely utilized and efficient method for synthesizing coumarins from simple starting materials. researchgate.net The reaction involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, the logical starting materials would be 5-chloro-2,4-dimethylphenol and an appropriate β-ketoester, such as ethyl benzoylacetate .

The mechanism begins with a transesterification between the phenol and the β-ketoester, catalyzed by the acid. This is followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring (a Friedel-Crafts type acylation) ortho to the hydroxyl group. The final step is a dehydration to form the coumarin ring system. wikipedia.org

A variety of acid catalysts can be employed to facilitate the Pechmann condensation. Historically, strong mineral acids like concentrated sulfuric acid (H₂SO₄) were common. nih.govijsart.com However, modern methodologies often utilize other Lewis acids or solid acid catalysts to improve yields, simplify workup, and reduce environmental impact. nih.gov

Catalyst Systems for Pechmann Condensation

| Catalyst | Typical Conditions | Advantages/Notes |

|---|---|---|

| Conc. H₂SO₄ | Heating | Traditional method, can lead to side products/charring. nih.govijsart.com |

| AlCl₃, FeCl₃, ZnCl₂ | Heating, often solvent-free | Common Lewis acids, effective but can be moisture-sensitive. nih.gov |

| Trifluoroacetic acid (TFA) | Mild conditions | Homogeneous catalyst, easily removed. scienceinfo.com |

| Methanesulfonic acid | Heating | Strong Brønsted acid, effective catalyst. organic-chemistry.org |

| Amberlyst-15 | Heterogeneous, 110°C | Solid acid catalyst, allows for easy removal and recycling. researchgate.net |

The use of highly activated phenols, such as resorcinol, allows the reaction to proceed under milder conditions. wikipedia.org For a less activated precursor like 5-chloro-2,4-dimethylphenol, stronger conditions or more active catalysts may be necessary to achieve good yields.

Knoevenagel Condensation Strategies and Catalytic Conditions

The Knoevenagel condensation provides another classic and versatile route to coumarins. wisdomlib.org This reaction involves the condensation of an o-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, such as a malonic ester or cyanoacetate, in the presence of a weak base. scienceinfo.comtandfonline.com To synthesize this compound, the required precursors would be 5-chloro-2-hydroxy-4,6-dimethylbenzaldehyde and phenylacetic acid or its derivatives.

The reaction is typically catalyzed by a weak base like piperidine (B6355638) or pyridine, often with a small amount of acetic acid. kjscollege.com The base deprotonates the active methylene compound, which then acts as a nucleophile, attacking the aldehyde carbonyl group. Subsequent dehydration and lactonization yield the coumarin scaffold.

Recent advancements have focused on developing more environmentally friendly and efficient catalytic systems, including the use of ionic liquids, solid catalysts, and microwave or ultrasound irradiation to accelerate the reaction. kjscollege.comeurekalert.orgeurekaselect.com

Catalytic Conditions for Knoevenagel Condensation

| Catalyst/Condition | Reactants | Notes |

|---|---|---|

| Piperidine/Ethanol | Salicylaldehydes, Ethyl Acetate Derivatives | Classic conditions, often requires reflux. kjscollege.com |

| L-proline | Salicylaldehydes, Active Methylene Compounds | Green catalyst, can be performed in water. researchgate.net |

| MgFe₂O₄ Nanoparticles | Salicylaldehydes, 1,3-Dicarbonyls | Heterogeneous catalyst, used with ultrasound irradiation. nih.govkjscollege.com |

| Deep Eutectic Solvent (DES) | Salicylaldehydes, Active Methylene Compounds | DES (e.g., Choline chloride/Zinc chloride) acts as both solvent and catalyst. nih.gov |

This method is particularly useful for introducing a variety of substituents at the C-3 position, depending on the choice of the active methylene compound. researchgate.net

Perkin Reaction and Related Methodologies

The Perkin reaction, first reported in 1868, was the original method for synthesizing coumarin itself. organicreactions.orgscienceinfo.com The reaction involves heating an o-hydroxybenzaldehyde (like salicylaldehyde) with an acid anhydride (B1165640) and the sodium salt of the corresponding carboxylic acid. organicreactions.orggoogle.com For the synthesis of 3-phenylcoumarins, such as the title compound, a modified Perkin reaction is employed using an aryl-substituted acetic acid. nih.gov

Specifically, this compound could be synthesized from 5-chloro-2-hydroxy-4,6-dimethylbenzaldehyde and phenylacetic acid , using acetic anhydride and a base like triethylamine (B128534) or potassium acetate . nih.govresearchgate.net The reaction proceeds through the formation of a mixed anhydride, followed by condensation with the aldehyde, cyclization, and elimination to form the coumarin ring. A study on the synthesis of 6-methyl-3-phenylcoumarins successfully utilized this approach, demonstrating its applicability for preparing structurally related compounds. researchgate.net

Reaction Conditions for Perkin Synthesis of 3-Arylcoumarins nih.gov

| Reactants | Reagents | Temperature | Yield |

|---|

While effective, the Perkin reaction can sometimes require high temperatures and may result in moderate yields. nih.govgoogle.com

Suzuki Cross-Coupling for Arylation and Thiazolyl Coumarin Synthesis

The Suzuki cross-coupling reaction is a powerful, modern method for forming carbon-carbon bonds, widely used in organic synthesis. wikipedia.org In coumarin chemistry, it is primarily used to introduce aryl or heteroaryl substituents, particularly at the C-3 position. This approach typically starts with a pre-formed coumarin ring bearing a halogen (e.g., bromine or chlorine) at the desired position. researchgate.net

To synthesize this compound, one could start with 3-bromo-6-chloro-4,7-dimethylcoumarin and couple it with phenylboronic acid . The reaction is catalyzed by a palladium complex in the presence of a base. worktribe.com A variety of palladium catalysts and ligands can be used, with the choice often being crucial for achieving high yields. researchgate.networktribe.com

Typical Suzuki Cross-Coupling Conditions for 3-Arylcoumarins worktribe.com

| Catalyst System | Base | Solvent | Temperature |

|---|---|---|---|

| Pd(OAc)₂ / XPhos | K₂CO₃ | Aqueous THF | 60–70 °C |

| Pd(dppf)₂Cl₂ | K₂CO₃ | 1,4-Dioxane | Reflux |

The Suzuki reaction offers broad functional group tolerance and generally provides good to excellent yields. researchgate.networktribe.com This methodology has also been successfully applied to the synthesis of more complex structures, such as thiazolyl coumarins, by coupling a halogenated coumarin with a thiazole-boronic acid derivative.

One-Pot Synthesis Approaches and Green Chemistry Considerations

In recent years, there has been a significant shift towards developing "green" synthetic methods that minimize waste, reduce the use of hazardous materials, and improve energy efficiency. eurekalert.orgeurekaselect.com Many classical coumarin syntheses have been adapted to align with these principles. One-pot syntheses, where multiple reaction steps are performed in a single vessel without isolating intermediates, are particularly attractive as they reduce solvent usage and purification steps. nih.govmdpi.com

Green chemistry approaches applicable to the synthesis of this compound include:

Solvent-Free Reactions : Performing reactions like the Pechmann or Knoevenagel condensations by grinding the reactants together, sometimes with a solid catalyst, eliminates the need for organic solvents. rsc.orgtandfonline.com

Microwave and Ultrasound Irradiation : These techniques can dramatically reduce reaction times and improve yields by providing efficient energy transfer. kjscollege.com For instance, the Knoevenagel condensation under microwave irradiation can be completed in minutes rather than hours. kjscollege.com

Use of Greener Solvents : Replacing hazardous organic solvents with water, ionic liquids, or deep eutectic solvents (DES) is a key strategy. nih.gov DES, for example, can act as both the solvent and the catalyst in Knoevenagel condensations. nih.gov

Heterogeneous Catalysis : Employing solid, recyclable catalysts (e.g., Amberlyst-15, zeolites, functionalized nanoparticles) simplifies product purification and allows for catalyst reuse, reducing waste. researchgate.netnih.gov

A one-pot, two-step synthesis of 3-aryl coumarins has been reported involving the reaction of 2-hydroxybenzaldehydes and aryl acetic acids in the presence of Ph₃P/I₂-Et₃N, showcasing an efficient route that avoids multiple workup procedures. nih.gov

Metal-Catalyzed Cyclization and Other Novel Synthetic Routes

Beyond traditional named reactions, modern organometallic chemistry has introduced novel pathways for coumarin synthesis, often proceeding via C-H bond activation and intramolecular cyclization. mdpi.comencyclopedia.pub These methods can offer high efficiency and regioselectivity under mild conditions.

Palladium-catalyzed reactions are particularly prominent. One such method is the oxidative cyclocarbonylation of 2-vinylphenols, which uses low pressures of carbon monoxide and an oxidant (like air) to form the coumarin ring in high yields. acs.org Another approach is the intramolecular hydroarylation of aryl alkynoates, where a palladium, gold, or platinum catalyst facilitates the cyclization of an alkyne onto the aromatic ring to form the coumarin. mdpi.comscispace.com

Examples of Novel Metal-Catalyzed Routes

| Metal Catalyst | Reaction Type | Substrates | Key Features |

|---|---|---|---|

| Palladium (Pd) | Oxidative Cyclocarbonylation | 2-Vinylphenols | Uses CO and air as oxidant; mild conditions. acs.org |

| Palladium (Pd) | Intramolecular Hydroarylation | Aryl Alkynoates | Fast reaction at room temperature with TFA as co-catalyst. scispace.com |

| Gold (Au) / Platinum (Pt) | Intramolecular Hydroarylation | Aryl Propargylates | Operationally simple, mild conditions, and time-efficient. mdpi.comscispace.com |

These advanced methods provide powerful alternatives for constructing the coumarin core, including for complex, substituted targets like this compound, potentially starting from different sets of precursors than those used in classical condensations.

Targeted Synthesis of this compound

While specific literature detailing the synthesis of this compound is not extensively documented, its synthesis can be confidently proposed through established and versatile methods for constructing 3-arylcoumarins. The classical Perkin reaction stands out as a direct and effective route. sciforum.netsemanticscholar.org

This synthesis would logically proceed via the condensation of 5-Chloro-2-hydroxy-4,6-dimethylbenzaldehyde with phenylacetic acid. The reaction is typically conducted in the presence of a dehydrating agent and a base. For instance, using acetic anhydride and triethylamine at elevated temperatures provides the target 3-arylcoumarin structure. nih.gov An alternative approach within the Perkin framework involves using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in a solvent such as DMSO, which also facilitates the condensation and cyclization. semanticscholar.org

Another powerful method for coumarin synthesis is the Pechmann condensation, which involves the reaction of a phenol with a β-ketoester under acidic conditions. nih.govorganic-chemistry.orgrsc.org For the target molecule, this would entail the reaction of 3-Chloro-4,6-dimethylphenol with an appropriate β-ketoester, such as ethyl benzoylacetate, in the presence of a strong acid catalyst like sulfuric acid or a solid acid catalyst for a more environmentally benign process. nih.govarkat-usa.org

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of coumarin derivatives is crucial for improving efficiency and yield. Drawing from methodologies applied to analogous 3-arylcoumarins, several parameters for the proposed Perkin reaction can be fine-tuned. Key variables include the choice of solvent, catalyst, temperature, and reaction time.

Solvent-free conditions have proven effective in many coumarin syntheses, often leading to higher yields and simpler work-up procedures. nih.govnih.gov For example, the reaction between substituted salicylaldehydes and phenylacetic acids using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst yielded the best results at 180 °C without a solvent. nih.gov The application of ultrasound irradiation has also emerged as a green and efficient technique, significantly reducing reaction times from hours to minutes. scirp.org A study on the synthesis of 3-aryl coumarins from salicylaldehydes and phenyl acetyl chloride found that using tetrahydrofuran (B95107) (THF) and potassium carbonate under ultrasonic irradiation was highly effective. scirp.org

The following table summarizes optimized conditions reported for the synthesis of various 3-substituted coumarins, which could serve as a starting point for optimizing the synthesis of this compound.

| Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| DABCO | Solvent-free | 180 | - | 90 | nih.gov |

| T3P, TEA | 2-MeTHF | 110 | 1 h | 85 | nih.gov |

| K2CO3, Ultrasound | THF | - | 15-30 min | 7-98 | scirp.org |

| Acetic Anhydride, TEA | - | 120 | - | 46-74 | nih.gov |

| Tungstate Sulphuric Acid | Solvent-free | 120 | - | High | nih.gov |

Exploration of Chiral Synthesis Approaches for Stereoisomers

This subsection is not applicable to the target compound, this compound. The molecule does not possess any chiral centers or elements of chirality, such as axial or planar chirality. Therefore, it is an achiral molecule and does not exist as stereoisomers (enantiomers or diastereomers).

Derivatization and Further Functionalization of this compound

The coumarin scaffold is highly amenable to chemical modification, allowing for the exploration of structure-activity relationships and the development of new compounds with tailored properties. nih.gov The structure of this compound offers several sites for derivatization.

Modifications at the Phenyl Substituent

The phenyl ring at the C-3 position is a prime target for functionalization. Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation/alkylation, could introduce a variety of functional groups. The directing effects of the existing coumarin core would influence the position of substitution. Furthermore, modern cross-coupling reactions offer a powerful toolkit for modification. If a halo-substituted phenylacetic acid is used in the initial synthesis (e.g., 4-bromophenylacetic acid), the resulting bromo-functionalized 3-phenylcoumarin (B1362560) can serve as a handle for palladium-catalyzed reactions like Suzuki, Heck, or Sonogashira couplings to introduce new aryl, vinyl, or alkynyl groups, respectively. nih.govmdpi.com This strategy allows for the synthesis of derivatives that may be inaccessible through direct Perkin reactions. semanticscholar.org

Manipulations of Methyl Groups and Chloro Substituent

The two methyl groups and the chloro substituent on the benzopyrone ring represent additional sites for chemical manipulation.

Methyl Groups: The methyl groups at C-4 and C-7 can potentially undergo free-radical halogenation (e.g., using N-bromosuccinimide) to form halomethyl derivatives. These intermediates are versatile synthons that can be converted into alcohols, ethers, amines, or other functional groups via nucleophilic substitution, providing a pathway to a wide range of new analogues.

Chloro Substituent: The chloro group at the C-6 position is part of an electron-rich aromatic system and is generally unreactive toward standard nucleophilic aromatic substitution (S NAr). masterorganicchemistry.com S NAr reactions typically require strong activation by electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com However, under forcing conditions or through transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), substitution of the chloro group could potentially be achieved. Studies on other coumarin systems have shown that a chlorine atom at the 6-position can be important for biological activity, suggesting that derivatization at this site could be of significant interest. nih.gov

Formation of Hybrid Molecular Architectures Incorporating the Coumarin Scaffold

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a widely used approach in drug discovery to create compounds with improved or novel biological activities. nih.govgavinpublishers.comresearchgate.net The this compound scaffold can serve as an excellent foundation for creating such hybrid molecules.

One common strategy involves introducing a reactive linker onto the coumarin core, which can then be coupled with another bioactive molecule. nih.gov For instance, by first functionalizing one of the methyl groups to an alcohol or halide as described above, an ether or alkyl linkage can be formed with another molecule. This approach has been used to create coumarin-stilbene hybrids. researchgate.net

Another sophisticated method is the use of click chemistry. A terminal alkyne could be introduced, for example, at the phenyl ring via a Sonogashira coupling reaction. This alkyne-functionalized coumarin can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an azide-bearing molecule to form a stable triazole-linked hybrid. nih.govnih.gov This methodology has been successfully employed to synthesize coumarin-1,2,3-triazole hybrids. nih.gov Multi-component reactions also provide an efficient route to complex hybrid structures. For example, derivatives of 4-chloro-3-formylcoumarin have been used in four-component reactions to generate novel 3-furyl coumarin derivatives in good yields. ias.ac.in These established strategies could be adapted to this compound to generate novel hybrid architectures for various applications.

An article on the advanced spectroscopic and analytical characterization of this compound cannot be generated as requested. Despite conducting a thorough search for scientific literature and spectral data, no specific experimental results for the Fourier Transform Infrared (FT-IR), Raman, Proton Nuclear Magnetic Resonance (¹H NMR), or Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) analyses of this particular compound could be located.

The successful generation of the detailed and scientifically accurate content required by the provided outline is entirely contingent on the availability of this primary spectroscopic data. Without access to published FT-IR and Raman spectra, a discussion of vibrational modes and functional group analysis cannot be undertaken. Similarly, the absence of ¹H and ¹³C NMR data precludes any structural elucidation or assignment of chemical shifts for the protons and carbon atoms within the molecule.

Information was found for related but structurally distinct coumarin derivatives. However, spectroscopic data is highly specific to the exact molecular structure, and data from other compounds cannot be used to describe this compound. Therefore, it is not possible to fulfill the request to create an article with the specified outline and content.

Advanced Spectroscopic and Analytical Characterization of 6 Chloro 4,7 Dimethyl 3 Phenylcoumarin

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides invaluable information about the connectivity of atoms within a molecule, which is crucial for the unambiguous assignment of ¹H and ¹³C NMR spectra for complex structures like 6-Chloro-4,7-dimethyl-3-phenylcoumarin. ceon.rsipb.pt

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. In the COSY spectrum of this compound, cross-peaks would be expected between the protons of the C3-phenyl group. Specifically, the ortho protons would show a correlation to the meta protons, which in turn would correlate with the para proton. On the coumarin (B35378) core, the aromatic proton at C5 would show a correlation to the C4-methyl group if any long-range coupling exists, and the C8 proton would be isolated.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbon atoms they are attached to. For this compound, this technique would definitively link the proton signals of the two methyl groups to their corresponding carbon signals. Likewise, each proton on the phenyl ring and the coumarin's aromatic ring (H5 and H8) would show a direct correlation to its respective carbon atom (C5 and C8), simplifying the assignment of the complex aromatic region of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful 2D NMR techniques for structural elucidation, as it reveals long-range couplings between protons and carbons (typically over two to three bonds). This is critical for piecing together the molecular skeleton.

Key expected HMBC correlations for confirming the structure of this compound would include:

Correlations from the C4-methyl protons to carbons C3, C4, C4a, and C5.

Correlations from the C7-methyl protons to carbons C6, C7, and C8.

Correlations from the C5 proton to carbons C4, C6, and C8a.

Correlations from the protons on the C3-phenyl ring to the C3 carbon of the coumarin core, confirming the connection point of the phenyl substituent.

Correlations from the C8 proton to carbons C6, C7, and C4a.

These combined 2D NMR techniques allow for a complete and unambiguous assignment of all proton and carbon signals, confirming the precise substitution pattern of the coumarin derivative. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a primary technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. For this compound (C₁₇H₁₃ClO₂), the exact molecular weight is 296.0553 g/mol .

In an electron ionization (EI) mass spectrum, the compound would exhibit a distinct molecular ion peak (M⁺˙). Due to the presence of a chlorine atom, this peak would be accompanied by an M+2 peak at approximately one-third the intensity of the M⁺˙ peak, which is characteristic of the natural isotopic abundance of ³⁵Cl and ³⁷Cl. scispace.com

The fragmentation of coumarins under EI conditions is well-documented and typically initiated by the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the α-pyrone ring. nih.govbenthamopen.com This leads to the formation of a stable benzofuran (B130515) radical cation.

Expected Key Fragmentation Pathways:

Loss of CO: The primary fragmentation would be the loss of CO from the molecular ion, resulting in a significant fragment ion.

M⁺˙ (m/z 296/298) → [M - CO]⁺˙ (m/z 268/270)

Loss of a Methyl Radical: Fragmentation could also occur via the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion or subsequent fragments.

M⁺˙ (m/z 296/298) → [M - CH₃]⁺ (m/z 281/283)

Loss of Chlorine: Loss of a chlorine atom (•Cl, 35/37 Da) is another possible pathway.

M⁺˙ (m/z 296/298) → [M - Cl]⁺ (m/z 261)

High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecular ion and its major fragments by providing highly accurate mass measurements. researchgate.netbenthamopenarchives.com

| Ion | Proposed Formula | Expected m/z | Description |

| [M]⁺˙ | [C₁₇H₁₃³⁵ClO₂]⁺˙ | 296.0553 | Molecular Ion |

| [M+2]⁺˙ | [C₁₇H₁₃³⁷ClO₂]⁺˙ | 298.0524 | Isotope Peak |

| [M-CO]⁺˙ | [C₁₆H₁₃³⁵ClO]⁺˙ | 268.0604 | Loss of Carbon Monoxide |

| [M-CH₃]⁺ | [C₁₆H₁₀³⁵ClO₂]⁺ | 281.0318 | Loss of Methyl Radical |

| [M-Cl]⁺ | [C₁₇H₁₃O₂]⁺ | 261.0865 | Loss of Chlorine Atom |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique provides accurate data on bond lengths, bond angles, and torsional angles, confirming the molecular geometry and stereochemistry. mdpi.com

While the specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 7-(dimethylamino)-3-phenylcoumarin, allows for well-founded predictions. jst.go.jpamanote.com The coumarin bicyclic ring system is expected to be nearly planar. The phenyl ring at position 3 would be twisted relative to the coumarin plane, with a dihedral angle that minimizes steric hindrance.

The crystal packing would likely be stabilized by various intermolecular interactions. These could include C-H···O hydrogen bonds involving the carbonyl oxygen and aromatic or methyl protons, as well as π-π stacking interactions between the aromatic rings of adjacent molecules. The presence of the chlorine atom might also introduce weak halogen bonding interactions. mdpi.com

| Structural Parameter | Description | Expected Observation |

| Coumarin Core | Planarity of the fused benzene (B151609) and pyrone rings. | Expected to be highly planar. |

| Phenyl Ring Orientation | Dihedral angle between the coumarin plane and the C3-phenyl ring. | A significant twist (e.g., 30-40°) is expected. jst.go.jp |

| Bond Lengths/Angles | Standard lengths and angles for sp² carbons, C-Cl, C=O, etc. | Values consistent with established data for similar structures. |

| Intermolecular Interactions | Forces stabilizing the crystal lattice. | Potential for C-H···O bonds and π-π stacking. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Coumarins, with their extended π-conjugated systems, typically exhibit strong absorption in the ultraviolet region. mdpi.com The absorption spectra of coumarin derivatives are characterized by π→π* transitions. jddtonline.info

The specific substitution pattern of this compound is expected to influence its absorption profile compared to the parent coumarin molecule. aatbio.com

Phenyl Group at C3: Extends the conjugation of the system, which generally leads to a bathochromic (red) shift, moving the absorption maximum (λmax) to a longer wavelength.

Methyl Groups (C4, C7): As electron-donating groups, they typically cause a slight bathochromic shift.

Chloro Group (C6): As an auxochrome with both inductive (-I) and resonance (+M) effects, the chloro substituent can cause a modest bathochromic shift in the absorption bands.

Based on data for related substituted coumarins, the compound is expected to display multiple absorption bands in the 250-400 nm range. researchgate.netresearchgate.netresearchgate.net

| Compound Type | Typical λmax Range (nm) | Key Electronic Transition |

| Unsubstituted Coumarin | ~310 | π→π |

| 6-Chloro Coumarin | ~320-330 | π→π |

| Phenyl-Substituted Coumarins | ~330-360 | π→π* (Intramolecular Charge Transfer character) |

| Coumarin 6 (related structure) | ~459 (in ethanol) | π→π* (extended conjugation) omlc.orgaatbio.com |

The spectrum of this compound would likely show a complex profile with a major absorption peak above 320 nm due to the combined electronic effects of its substituents.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, oxygen, etc.) in a pure sample. This method serves as a crucial check for purity and for verifying the empirical and molecular formula of a newly synthesized compound. nih.gov

For this compound, with the molecular formula C₁₇H₁₃ClO₂ , the theoretical elemental composition can be calculated based on its atomic weights (C=12.011, H=1.008, Cl=35 .453, O=15.999).

The experimental results from an elemental analyzer for a purified sample of the compound are expected to align closely with these calculated theoretical values, typically within a margin of ±0.4%, to confirm the proposed molecular formula.

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 68.81 |

| Hydrogen | H | 4.42 |

| Chlorine | Cl | 11.95 |

| Oxygen | O | 14.82 |

Computational and Theoretical Investigations of 6 Chloro 4,7 Dimethyl 3 Phenylcoumarin

Quantum Chemical Calculations (Density Functional Theory - DFT)

No specific studies utilizing Density Functional Theory (DFT) to analyze the electronic structure, spectroscopic parameters, chemical reactivity, or non-linear optical properties of 6-Chloro-4,7-dimethyl-3-phenylcoumarin were found.

Research on other coumarins, such as 7-hydroxy-4-phenylcoumarin (B181766) and 5,7-dihydroxy-4-phenylcoumarin, has employed DFT to investigate their equilibrium geometry, bonding features, and vibrational frequencies. researchgate.net Similarly, DFT calculations have been used to understand the structure-activity relationship of certain fungicidal coumarin (B35378) derivatives. nih.govmdpi.com However, these findings are specific to the studied molecules and cannot be extrapolated to this compound.

Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals, Energy Gap)

There is no published data concerning the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), molecular orbital distribution, or the energy gap for this compound. Such analyses are crucial for understanding the electronic transitions and charge transfer properties within a molecule. researchgate.net

Prediction of Spectroscopic Parameters (IR, NMR, UV-Vis)

Theoretical predictions for the Infrared (IR), Nuclear Magnetic Resonance (NMR), or Ultraviolet-Visible (UV-Vis) spectra of this compound based on DFT calculations are not available in the reviewed literature.

Evaluation of Chemical Reactivity and Stability

A computational evaluation of the chemical reactivity and stability for this compound has not been reported. These studies typically involve analyzing molecular electrostatic potential maps and global reactivity descriptors derived from DFT.

Non-Linear Optical (NLO) Properties Calculations

There are no findings from computational studies on the non-linear optical (NLO) properties of this compound. NLO properties are often calculated to assess a molecule's potential for use in optoelectronic applications. researchgate.net

Molecular Dynamics (MD) Simulations

No literature detailing Molecular Dynamics (MD) simulations for this compound was identified.

Conformational Analysis and Flexibility of the Title Compound

A conformational analysis to determine the flexibility and stable conformations of this compound through MD simulations has not been published.

Solvent-Solute Interactions and Solvation Dynamics

Currently, there is a lack of specific research in the public domain focusing on the solvent-solute interactions and solvation dynamics of this compound. Computational studies detailing how this particular compound interacts with different solvents at a molecular level, including the dynamics of the solvation shell formation and reorganization, have not been published. Therefore, no data on parameters such as solvation free energy, radial distribution functions with common solvents, or time-correlation functions for solvation dynamics for this specific coumarin derivative is available.

Analysis of Structural Parameters (RMSD, RMSF, Rg, PCA)

As there are no published molecular dynamics simulation studies specifically for this compound, an analysis of its structural parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (Rg), and Principal Component Analysis (PCA) is not available. These analyses, which are crucial for understanding the stability and flexibility of the molecule, both in isolation and when bound to a biological target, have not been reported.

Molecular Docking Studies

While molecular docking is a common computational technique applied to coumarin derivatives to predict their binding to biological targets, specific docking studies for this compound are not detailed in the available literature. General studies on 3-phenylcoumarins suggest that substitutions on the coumarin and phenyl rings influence binding affinity and interaction modes with various enzymes and receptors. nih.gov

There are no specific published studies that predict the binding affinities (such as docking scores or binding free energies) and detailed interaction modes of this compound with any particular biological target. Therefore, a data table of predicted binding affinities cannot be generated.

A specific ligand-protein interaction profile for this compound is not available in the absence of dedicated molecular docking or crystallographic studies. While it can be inferred from its structure that the phenyl rings may participate in pi-stacking and hydrophobic interactions, and the chloro and methyl groups will influence its steric and electronic profile, a detailed analysis of specific interactions with a protein active site has not been documented.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies on various series of coumarin derivatives have been conducted to correlate their chemical structures with their biological activities, such as antifungal or enzyme inhibitory effects. nih.govnih.gov These studies often highlight the importance of substituents at different positions on the coumarin scaffold. For instance, the presence of a halogen, such as chlorine, and alkyl groups like methyl, can significantly influence the biological activity. mdpi.com

In the context of 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the steric, electrostatic, and hydrophobic fields of the molecules are mapped to their activities. nih.gov For example, in studies on the antifungal activity of coumarin derivatives, it has been noted that electron-withdrawing groups can enhance activity. nih.gov The specific contribution of the 6-chloro, 4-methyl, and 7-methyl substituents of this compound to a predictive QSAR model has not been explicitly detailed in the available literature. Without being included in a specific QSAR study, it is not possible to provide quantitative data or a detailed analysis of its predicted activity from existing models.

Development of Predictive Models for Biological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of computational drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov For derivatives related to this compound, QSAR models are developed to predict various biological activities, such as anticancer, anticonvulsant, or enzyme inhibitory actions. nih.govafricanjournalofbiomedicalresearch.comnih.gov

The process begins with a dataset of 3-phenylcoumarin (B1362560) analogues with experimentally determined biological activities (e.g., IC₅₀ values). nih.govmdpi.com Using specialized software, various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's physicochemical properties. nih.govglobethesis.com Statistical techniques are then employed to build a model that links a selection of these descriptors to the observed activity. nih.gov

For instance, a typical QSAR model for predicting the anticancer activity of coumarin derivatives might take the following linear form:

pIC₅₀ = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

These predictive models are crucial for prioritizing the synthesis of new, untested compounds, thereby saving significant time and resources in the early stages of drug discovery. nih.gov By inputting the descriptor values for a novel designed analogue of this compound, its potential biological activity can be estimated before it is ever synthesized in a lab. mdpi.com

Identification of Key Molecular Descriptors Influencing Activity

A primary benefit of QSAR studies is the identification of specific molecular features that are either beneficial or detrimental to the desired biological activity. globethesis.com These features are represented by molecular descriptors, which can be categorized into several groups: electronic, steric, topological, and quantum-chemical, among others. analchemres.org

For the 3-phenylcoumarin scaffold, studies have shown that a combination of electronic and steric factors often governs activity. The substitution pattern on both the coumarin core and the 3-phenyl ring plays a critical role. For example, computational studies on related 3-aryl-4-hydroxycoumarins have shown that the presence of a chlorine atom at position 6 can significantly increase antioxidant activity by decreasing the O-H bond dissociation enthalpy (BDE). opensciencepublications.com

Key molecular descriptors frequently found to influence the activity of coumarin derivatives are summarized in the table below.

| Descriptor Category | Specific Descriptor Example | Typical Influence on Biological Activity |

| Electronic | Dipole Moment (µ) | Can influence receptor binding and membrane permeability. A negative correlation may suggest that lower polarity is favorable for activity. globethesis.com |

| Quantum-Chemical | Energy of Highest Occupied Molecular Orbital (E-HOMO) | Relates to the molecule's ability to donate electrons. Higher E-HOMO values can be linked to greater antioxidant activity. |

| Steric / Size | Molar Volume (V) | Indicates the volume occupied by the molecule. A positive correlation suggests that larger molecules may have better binding affinity. globethesis.com |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Describes the lipophilicity of the compound. A specific optimal range is often required for good absorption and distribution. globethesis.com |

| Topological | Wiener Index | A descriptor of molecular branching, which can influence how a molecule fits into a receptor's binding pocket. |

The specific combination of the chloro group at position 6 and the methyl groups at positions 4 and 7 in this compound contributes a unique electronic and steric profile that these descriptors aim to capture.

Statistical Validation of QSAR/QSPR Models (MLR, GA-MLR)

The reliability and predictive power of a QSAR model are paramount. mdpi.com Therefore, rigorous statistical validation is a critical step in its development. nih.gov This process ensures that the model is not a result of chance correlation and can accurately predict the activity of new compounds. nih.gov Common statistical methods used to build these models include Multiple Linear Regression (MLR) and Genetic Algorithm-Multiple Linear Regression (GA-MLR). mdpi.comresearchgate.net

MLR is a statistical technique used to model the linear relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors). analchemres.org GA-MLR is a more advanced approach where a genetic algorithm is used to select the most relevant subset of descriptors from a large pool, which helps in avoiding overfitting and building more robust models. researchgate.netresearchgate.net

Several statistical parameters are used to validate the generated models:

Coefficient of determination (R²) : Measures the goodness-of-fit of the model to the training data. A value closer to 1 indicates a better fit.

Leave-one-out cross-validated coefficient (Q²) : A measure of the model's internal predictive ability. A Q² value greater than 0.5 is generally considered acceptable. nih.gov

External validation (R²_pred) : Measures the model's ability to predict the activity of an external test set of compounds not used in model development. This is considered the most stringent test of a model's predictive power. nih.gov

F-test value : Indicates the statistical significance of the regression model.

Root Mean Square Error (RMSE) : Represents the standard deviation of the prediction errors.

The table below shows typical validation statistics for hypothetical QSAR models developed for a series of coumarin derivatives.

| Model Type | Descriptors | R² (Training Set) | Q² (Internal Validation) | R²_pred (External Set) |

| MLR | 3 | 0.819 | 0.740 | 0.636 |

| GA-MLR | 5 | 0.886 | 0.814 | 0.790 |

These statistics demonstrate that the GA-MLR model, by selecting a more optimal set of descriptors, often provides superior predictive capability compared to a standard MLR model. researchgate.net

Application in Virtual Screening and Rational Design of Analogues

Once a statistically validated QSAR model is established, it becomes a powerful tool for in silico experiments. researchgate.net Its primary applications are in virtual screening and the rational design of novel, more potent analogues. nih.gov

Virtual Screening: This process involves using the computational model to rapidly screen large databases of virtual compounds (which may contain millions of structures) to identify those with a high predicted biological activity. mdpi.commdpi.com For example, the QSAR model for 3-phenylcoumarins can be used to filter a database for compounds predicted to have high anticancer activity, significantly narrowing down the number of candidates for synthesis and experimental testing. nih.gov

Rational Design: QSAR models provide insights into the SAR of a compound series, guiding medicinal chemists in designing new molecules with enhanced activity. researchgate.net By analyzing the descriptors in the model, chemists can understand which modifications to the this compound structure are likely to improve its efficacy. For example, if the model indicates that higher lipophilicity (LogP) is beneficial, researchers might design analogues with additional non-polar functional groups. Conversely, if steric bulk in a certain region is shown to be detrimental, smaller substituents would be proposed. This iterative process of design, prediction, and refinement accelerates the discovery of lead compounds. nih.gov

Mechanistic Biological Studies of 6 Chloro 4,7 Dimethyl 3 Phenylcoumarin in Non Clinical Models

Investigation of Anticancer Mechanisms in Cellular and Preclinical Models

6-Chloro-4,7-dimethyl-3-phenylcoumarin has demonstrated significant anticancer activity across various non-clinical models. Its mechanisms of action are multifaceted, targeting key pathways involved in cancer cell growth and survival.

Induction of Apoptosis in Cancer Cell Lines

The ability to induce programmed cell death, or apoptosis, is a hallmark of effective anticancer agents. Studies have shown that coumarin (B35378) derivatives can trigger apoptosis in cancer cells through various signaling cascades. nih.gov For instance, some coumarins can downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event in initiating the mitochondrial pathway of apoptosis. Furthermore, the activation of key executioner caspases, such as caspase-3 and caspase-9, has been observed following treatment with certain coumarin compounds, leading to the systematic dismantling of the cancer cell. nih.govscribd.com The induction of apoptosis by some coumarin derivatives is also linked to their ability to generate reactive oxygen species (ROS), which can cause cellular damage and trigger cell death pathways. nih.govmdpi.com

Inhibition of Cell Proliferation and Cell Cycle Modulation

Uncontrolled cell proliferation is a fundamental characteristic of cancer. This compound and related compounds have been shown to effectively inhibit the proliferation of various cancer cell lines. nih.gov This anti-proliferative effect is often linked to the compound's ability to modulate the cell cycle. nih.gov

Research indicates that certain coumarin derivatives can induce cell cycle arrest at specific phases, thereby preventing cancer cells from dividing and multiplying. nih.gov For example, some coumarins have been found to cause an arrest at the G2/M phase of the cell cycle. nih.govnih.gov This is a critical checkpoint that ensures DNA is properly replicated before cell division. By interfering with this process, the compound prevents the propagation of cancer cells. The mechanism behind this cell cycle arrest can involve the modulation of key regulatory proteins such as cyclin-dependent kinases (CDKs) and cyclins. nih.govmdpi.com

Table 1: Anti-proliferative Activity of a Related Coumarin Compound (6-chloro-4-(methoxyphenyl) coumarin) against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value |

|---|---|---|

| HCT116 | Colon Cancer | ~200 nmol/L |

| General Range | Various Cancers | 75 nmol/L – 1.57 µmol/L |

| WI-38 | Normal Lung Fibroblasts | 12.128 µmol/L |

Note: The table presents data for a structurally similar coumarin to illustrate the typical potency and selectivity observed for this class of compounds. nih.gov

Impact on Angiogenesis and Metastasis Pathways

The processes of angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells to other parts of the body) are crucial for tumor growth and progression. nih.gov Coumarin derivatives have demonstrated potential in inhibiting these critical pathways. nih.gov

Studies have shown that certain synthetic coumarins can suppress signaling pathways involving vascular endothelial growth factor (VEGF), a key regulator of angiogenesis. nih.gov By inhibiting VEGF signaling, these compounds can potentially cut off the blood supply to tumors, thereby hindering their growth. Furthermore, some coumarins have been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are essential for the degradation of the extracellular matrix, a key step in cancer cell invasion and metastasis. nih.gov

Interaction with Specific Enzymes and Receptors

The anticancer effects of this compound and its analogs are also attributed to their interactions with specific molecular targets.

Topoisomerase IIα: This enzyme is crucial for DNA replication and repair. Some coumarin derivatives have been investigated for their potential to inhibit Topoisomerase IIα, leading to DNA damage and apoptosis in cancer cells.

Casein Kinase 2 (CK2): CK2 is a protein kinase that is often overexpressed in cancer and plays a role in cell growth, proliferation, and survival. The coumarin scaffold has been identified as an attractive framework for the development of CK2 inhibitors. nih.gov

Monoamine Oxidase B (MAO-B): While primarily associated with neurodegenerative diseases, MAO-B has also been explored as a potential target in some cancers. 3-phenylcoumarin (B1362560) derivatives have been synthesized and evaluated as potent and selective inhibitors of MAO-B. nih.govfrontiersin.orgnih.gov The inhibitory activity of these compounds is often in the nanomolar to micromolar range. nih.gov

Acetylcholinesterase (AChE): Although more commonly a target for Alzheimer's disease, the inhibition of AChE by some compounds has been linked to anticancer effects in certain contexts.

Multidrug Resistance-Associated Protein 1 (MRP1): MRP1 is a protein that can pump chemotherapy drugs out of cancer cells, leading to multidrug resistance. Sesquiterpene coumarins have been shown to inhibit the efflux pump activity of MRP1, potentially reversing drug resistance. scribd.com

Antimicrobial Activity and Mechanistic Insights

In addition to its anticancer properties, the coumarin scaffold is known for its broad-spectrum antimicrobial activity.

Inhibition of Microbial Growth (Bacteria, Fungi, Viruses)

Coumarin derivatives have demonstrated inhibitory effects against a range of pathogenic microbes, including bacteria, fungi, and viruses. nih.gov

Antibacterial Activity: Various synthetic coumarin derivatives have shown good antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com The mechanism of action may involve the disruption of bacterial cell membranes. nih.gov Some studies have highlighted that substitutions at the C-3 and C-4 positions of the coumarin ring are important for antibacterial potency. arabjchem.org

Antifungal Activity: Coumarins have also been reported to possess significant antifungal properties. nih.govnih.gov For instance, certain derivatives have shown efficacy against fungal species like Aspergillus niger and Candida albicans. nih.gov The antifungal action is thought to be related to the lipophilicity of the compounds, which allows them to penetrate the fungal cell membrane and disrupt its function. nih.gov

Antiviral Activity: The antiviral potential of coumarins has been investigated against several viruses, including HIV and influenza virus. nih.govnih.gov Their mechanisms of action are diverse and can involve the inhibition of key viral enzymes such as reverse transcriptase and protease. nih.gov

Exploration of Resistance Modulation Mechanisms

Anti-Inflammatory and Immunomodulatory Effects in Preclinical Systems

Coumarins are well-recognized for their anti-inflammatory properties, which are attributed to a variety of mechanisms. nih.gov These compounds have been shown to modulate the expression of inflammatory molecules, inhibit key enzymes in the inflammatory cascade, and interfere with the signaling pathways that orchestrate the inflammatory response. nih.gov

Oxidative stress is a key contributor to the pathogenesis of numerous inflammatory conditions. The Keap1/Nrf2/ARE system is a critical defensive mechanism against oxidative stress. nih.govresearchgate.net Nrf2, a transcription factor, plays a pivotal role in the cellular defense against oxidative injury and inflammation. nih.gov Under normal conditions, Nrf2 is held in the cytoplasm by Keap1, which facilitates its degradation. nih.gov However, upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. nih.gov In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, leading to the upregulation of antioxidant and detoxification enzymes. frontiersin.org

Several coumarin derivatives have been identified as modulators of the Nrf2 signaling pathway. nih.gov The activation of Nrf2 by these compounds can lead to a reduction in oxidative stress and a dampening of the inflammatory response. nih.govresearchgate.net This is, in part, due to the powerful anti-inflammatory activity of Nrf2, which is mediated through its modulation of NF-κB. nih.govresearchgate.net

Table 1: Examples of Coumarin Derivatives and their Effects on the Nrf2 Pathway

| Coumarin Derivative | Model System | Observed Effect on Nrf2 Pathway |

| Imperatorin | HepG2 cells stably transfected with ARE reporter; Nrf2 knockout mice | Increased hepatic GST activity via the Nrf2/ARE mechanism |

| Fraxin | t-BHP-induced cytotoxicity in HepG2 cells; CCl4-induced hepatotoxicity in rats | Markedly inhibited cytotoxicity and ROS generation through Nrf2 pathway-dependent HO-1 expression; potent hepatoprotective effects via direct antioxidant activity and the Nrf2/ARE pathway |

| Anomalin | SNP-induced neuro-2a cells | Reduced Nrf2 and HO-1 gene expression levels that were increased following stimulation |

The anti-inflammatory effects of coumarins are also mediated through their influence on key signaling pathways and inflammatory mediators. The transcription factor NF-κB is a master regulator of pro-inflammatory mediators. nih.gov In response to inflammatory stimuli, such as lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it induces the expression of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), enzymes that produce inflammatory mediators (e.g., iNOS and COX-2), and adhesion molecules. nih.govmdpi.comnih.govresearchgate.netexcli.de

Mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, are another family of signaling molecules that play a crucial role in inflammation. nih.govnih.govresearchgate.netexcli.de The activation of MAPK pathways by inflammatory stimuli leads to the phosphorylation and activation of various transcription factors, including NF-κB, which in turn promotes the expression of pro-inflammatory genes. nih.govnih.govresearchgate.netexcli.de

Cyclooxygenase (COX) enzymes, particularly COX-2, are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. nih.gov The inhibition of COX-2 is a key target for many anti-inflammatory drugs.

Studies on various coumarin derivatives have demonstrated their ability to interfere with these inflammatory pathways. For instance, 6,7-dimethoxy-4-methylcoumarin (B14643) has been shown to suppress the production of pro-inflammatory mediators by inactivating the NF-κB and MAPK pathways in LPS-induced RAW 264.7 cells. nih.govnih.govresearchgate.netexcli.de This compound was found to inhibit the phosphorylation of ERK, JNK, and p38, and to attenuate NF-κB activation by preventing the degradation of its inhibitor, IκB-α. nih.govnih.govresearchgate.netexcli.de

Table 2: Effects of a Coumarin Derivative on Inflammatory Mediators and Pathways

| Coumarin Derivative | Model System | Key Mechanistic Findings |

| 6,7-dimethoxy-4-methylcoumarin | LPS-induced RAW 264.7 macrophages | - Downregulated iNOS and COX-2 expression, reducing NO and PGE2 production. nih.gov - Suppressed the production of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). nih.gov - Inhibited LPS-induced phosphorylation of ERK, JNK, and p38. nih.govnih.govresearchgate.netexcli.de - Attenuated NF-κB activation via inhibition of IκB-α phosphorylation. nih.govnih.govresearchgate.netexcli.de |

Other Investigated Biological Activities

Beyond their anti-inflammatory and immunomodulatory effects, coumarins have been investigated for a range of other biological activities.

Certain coumarin derivatives are well-known for their anticoagulant properties. The mechanism of action for many of these compounds involves the inhibition of vitamin K epoxide reductase (VKOR). mdpi.com This enzyme is essential for the recycling of vitamin K, a cofactor required for the post-translational modification of several clotting factors. By inhibiting VKOR, these coumarins prevent the activation of these clotting factors, thereby exerting their anticoagulant effect. mdpi.com

Neurodegenerative diseases are often associated with oxidative stress and inflammation. The ability of some natural compounds to activate the Nrf2/ARE pathway has been linked to neuroprotective effects. nih.gov By enhancing the expression of antioxidant enzymes, activation of this pathway can help to mitigate the oxidative damage that contributes to neuronal cell death. nih.gov While specific studies on the neuroprotective effects of this compound are lacking, the general neuroprotective potential of Nrf2-activating compounds suggests a possible avenue for investigation. nih.gov

Photophysical Behavior and Photochemical Reactivity of 6 Chloro 4,7 Dimethyl 3 Phenylcoumarin

Excited State Dynamics

Thermally Activated Delayed Fluorescence (TADF) Properties:There is no literature to suggest that 6-Chloro-4,7-dimethyl-3-phenylcoumarin has been investigated for or exhibits TADF properties. Such studies would typically involve measurements of delayed fluorescence and temperature-dependent emission decay, which are not available.

While general principles of coumarin (B35378) photophysics suggest that the presence of a chlorine atom at the 6-position, methyl groups at the 4- and 7-positions, and a phenyl group at the 3-position would influence the electronic structure and thus the photophysical properties, any specific claims would be purely speculative without experimental validation. Further empirical research is required to characterize the photophysical behavior and photochemical reactivity of this compound.

Photoinduced Transformations and Cycloaddition Reactions

Coumarins are well-documented to undergo [2+2] cycloaddition reactions upon exposure to ultraviolet radiation, leading to the formation of cyclobutane (B1203170) dimers. This photodimerization is a key photoinduced transformation for the coumarin scaffold. The regioselectivity and stereoselectivity of this reaction are highly dependent on the nature and position of substituents on the coumarin ring, as well as the reaction conditions such as the solvent and the presence of sensitizers.

For substituted 3-phenylcoumarins, the photodimerization process can yield up to four possible stereoisomers: syn head-to-head, anti head-to-head, syn head-to-tail, and anti head-to-tail. The specific substitution pattern of this compound, featuring a chloro group at the 6-position, methyl groups at the 4- and 7-positions, and a phenyl group at the 3-position, is expected to exert significant control over the outcome of such cycloaddition reactions. The electronic and steric effects of these substituents influence the stability of the excited states and the alignment of the molecules in the transition state, thereby dictating the preferred dimeric product.

Influence of Substituents on Photophysical Properties

The absorption and emission properties of coumarin derivatives are exquisitely sensitive to the electronic nature and position of substituents on the aromatic ring. These substituents can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the absorption and fluorescence wavelengths, quantum yields, and lifetimes.

In the case of this compound, the collective influence of the chloro, methyl, and phenyl groups defines its unique photophysical signature.

Methyl Groups (at C4 and C7): The methyl groups at the 4- and 7-positions are electron-donating through hyperconjugation and inductive effects. Electron-donating groups, particularly at the 7-position, are known to enhance the fluorescence quantum yield of coumarins. The methyl group at the C4-position can also influence the photophysical behavior.

Phenyl Group (at C3): The phenyl group at the 3-position extends the π-conjugation of the coumarin system. This extension generally leads to a bathochromic (red) shift in both the absorption and emission spectra. The torsional angle between the coumarin ring and the phenyl group can also play a role in the photophysical properties, affecting the degree of conjugation and influencing non-radiative decay pathways.

The combination of these substituents—an electron-withdrawing halogen, electron-donating methyl groups, and a π-extending phenyl group—results in a push-pull-like electronic structure that is anticipated to endow this compound with distinct photophysical characteristics. To illustrate the general effects of such substitutions, the following table provides a conceptual overview based on established principles for coumarin derivatives.

| Substituent | Position | General Electronic Effect | Expected Influence on Photophysical Properties |

| Chloro | 6 | Inductively withdrawing, Resonantly donating | Modulation of absorption/emission wavelengths |

| Methyl | 4 | Inductively and hyperconjugatively donating | Potential enhancement of fluorescence |

| Methyl | 7 | Inductively and hyperconjugatively donating | Likely enhancement of fluorescence quantum yield |

| Phenyl | 3 | π-conjugation extension | Red-shift in absorption and emission spectra |

It is important to note that the precise photophysical parameters, such as absorption and emission maxima and quantum yields, would require experimental determination for this compound.

Applications of 6 Chloro 4,7 Dimethyl 3 Phenylcoumarin in Advanced Materials Research

Utilization as Fluorescent Probes and Dyes in Non-Biological Systems

The inherent fluorescence of the coumarin (B35378) scaffold is central to its application as a sensor and labeling agent. The introduction of a chlorine atom at the 6-position, methyl groups at the 4- and 7-positions, and a phenyl group at the 3-position in 6-Chloro-4,7-dimethyl-3-phenylcoumarin is anticipated to influence its fluorescence quantum yield, Stokes shift, and sensitivity to its environment.

Sensing Applications for Metal Ions and pH

Coumarin derivatives are widely recognized for their potential as fluorescent chemosensors for the detection of various metal ions. nih.govresearchgate.net The mechanism of sensing often relies on the coordination of the metal ion with specific functional groups on the coumarin, leading to a detectable change in its fluorescence properties, such as enhancement (chelation-enhanced fluorescence, CHEF) or quenching (chelation-enhanced fluorescence quenching, CHEQ). While direct experimental studies on this compound for metal ion sensing are not extensively documented, the general principles suggest its potential in this area. The oxygen atoms in the coumarin core and potentially the phenyl group could act as binding sites for metal ions.

Similarly, the fluorescence of many coumarin derivatives is sensitive to pH, making them valuable as pH indicators. rsc.org This pH dependency often arises from structural changes in the molecule, such as protonation or deprotonation of functional groups, which alters the intramolecular charge transfer (ICT) characteristics and, consequently, the fluorescence emission. For some coumarin derivatives, a distinct color change in fluorescence from blue to yellow-green has been observed when the pH shifts from acidic to alkaline. rsc.org It is plausible that this compound could exhibit similar acido-/basochromic fluorophoric behavior. mdpi.com

Table 1: Examples of Coumarin Derivatives in Sensing Applications

| Coumarin Derivative | Analyte | Sensing Mechanism | Reference |

| Modified Coumarin Cores | Heavy Metal Ions | Complexation, Fluorescence on-off | nih.gov |

| General Coumarin Derivatives | pH | Fluorescence color change from blue to yellow-green | rsc.org |

| 7,8-dihydroxy-4-phenylcoumarin | Lead ions | Formation of a distinct fluorescent product | researchgate.net |

| 3-(4-chlorophenyl)-6,7-dihydroxy-coumarin | Cu2+ | "Turn-off" fluorogenic sensing | researchgate.net |

This table presents examples of related coumarin compounds to illustrate the potential applications, as direct research on this compound is limited.

Development of Fluorescent Tags and Labels

The high fluorescence quantum yields and photostability of many coumarin derivatives make them excellent candidates for fluorescent tags and labels in non-biological systems. These labels can be covalently attached to or physically dispersed within a material to probe its structure, dynamics, or local environment. While the use of this compound as a fluorescent label is not yet widely reported, the general properties of 3-phenylcoumarins suggest their suitability for such applications. The phenyl group at the 3-position is known to enhance the emission yield of the coumarin moiety. researchgate.net

Integration into Polymeric Materials and Composites

The incorporation of fluorescent molecules like coumarins into polymeric matrices can impart novel optical and responsive properties to the resulting materials.

Photoresponsive Polymers and Smart Materials

Coumarin moieties can undergo a [2+2] cycloaddition reaction upon irradiation with UV light, leading to the formation of a cyclobutane (B1203170) dimer. This dimerization process is often reversible upon irradiation with shorter wavelength UV light. This photoreversible behavior allows for the development of photoresponsive polymers and smart materials. By integrating coumarin derivatives into polymer chains, it is possible to create materials that can undergo changes in their physical and chemical properties, such as solubility, viscosity, and network structure, in response to light. While specific studies on the integration of this compound into such systems are scarce, the fundamental photochemical reactivity of the coumarin core suggests its potential in this domain.

Optoelectronic Device Components (e.g., LEDs, Solar Cells, Diodes)

Coumarin derivatives are explored for their use in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) due to their strong fluorescence and charge-transporting properties. In OLEDs, they can function as emitters or hosts in the emissive layer. The substitution pattern on the coumarin ring significantly influences the emission color and efficiency of the device. For instance, 3-(4-formylphenyl)-triazole-coumarin hybrid chromophores have been shown to be luminescent in the blue-violet region and are considered good candidates for optoelectronic applications. researchgate.net The specific electronic properties of this compound, arising from its particular substitution pattern, could make it a candidate for investigation in optoelectronic components.

Photoinitiators and Photosensitizers in Polymerization Processes

Structure Activity and Structure Property Relationship Studies of 6 Chloro 4,7 Dimethyl 3 Phenylcoumarin and Analogues

Elucidation of Structural Motifs Critical for Specific Activities/Properties

The biological activity of 6-Chloro-4,7-dimethyl-3-phenylcoumarin and its analogues is not merely a function of the parent scaffold but arises from the interplay of its distinct structural motifs. Key components such as the coumarin (B35378) nucleus, the C3-phenyl group, and specific substituents like the C6-chloro and C4/C7-methyl groups are critical determinants of their interaction with biological targets.

The 3-Phenylcoumarin (B1362560) Scaffold: This core structure is fundamental to a wide range of activities. The planar benzopyrone system combined with the appended phenyl ring at the C3 position creates a rigid architecture that can effectively interact with enzyme active sites and receptors. rsc.org For instance, in the context of monoamine oxidase B (MAO-B) inhibition, the coumarin ring and the 3-phenyl ring occupy distinct pockets within the enzyme's active site, highlighting the necessity of the complete scaffold for high-affinity binding. nih.gov

The C2-Carbonyl Group: The carbonyl group at the C2 position of the pyrone ring is a crucial hydrogen bond acceptor. Docking studies with various enzymes, including 17β-hydroxysteroid dehydrogenase (HSD1), show this group forming key interactions with amino acid residues like Tyr219 and/or Ser233, thereby anchoring the molecule within the binding site. nih.gov

The 3-Aryl Substituent: The presence of an aryl group at the C3 position is considered essential for certain activities, particularly antioxidant properties. researchgate.net This motif significantly influences the electronic and steric properties of the molecule, affecting its ability to scavenge free radicals and interact with biological targets.

Hydroxyl and Halogen Groups: The introduction of hydroxyl groups onto the scaffold has been shown to enhance antioxidant and anti-cancer activities. nih.gov Halogen atoms, such as the chlorine at the C6 position, can form halogen bonds and participate in strong binding interactions with protein targets, often leading to increased potency and selectivity. nih.govresearchgate.net

Impact of Substitution Patterns (e.g., Position, Nature of Substituents) on Activity/Property

The specific placement and chemical nature of substituents on the 3-phenylcoumarin skeleton dramatically modulate the molecule's biological and physical properties. Structure-activity relationship (SAR) studies reveal that even minor changes can lead to significant shifts in potency and selectivity.

Substitution at the C6 Position: The C6 position on the coumarin ring is a strategic point for modification.

Halogens: A chlorine atom at C6 has been shown to significantly improve the inhibitory activity and selectivity for MAO-B when compared to unsubstituted or methyl-substituted analogues. nih.gov For example, 6-chloro-3-(3′-methoxyphenyl)coumarin is a highly potent MAO-B inhibitor with an IC₅₀ value in the nanomolar range. nih.gov

Nitro Groups: A nitro group at the C6 position is a critical determinant for antibacterial activity, particularly against Staphylococcus aureus. nih.gov The electron-withdrawing nature of the nitro group appears essential for this specific activity, as its replacement with an amino group leads to a decrease in potency. nih.gov

Substitution at the C4 and C7 Positions: While the specific combination of 4,7-dimethyl substitution is unique, studies on related compounds underscore the importance of these positions.

The C4 position is influential for anticancer activity. researchgate.net

The C7 position is frequently modified to attach various side chains to modulate properties like solubility and target engagement. nih.gov

A related compound, 4-Hydroxy-6,7-dimethyl-3-phenylcoumarin, was identified as a potent inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), demonstrating that substitution at these positions can confer potent and specific enzymatic inhibition. nih.gov

Substitution on the 3-Phenyl Ring: The electronic properties of substituents on the C3-phenyl ring are crucial.

Electron-donating groups (e.g., hydroxyl, methoxy, methyl) generally enhance antioxidant activity by lowering the bond dissociation enthalpy, making the molecule a more effective radical scavenger. researchgate.net

The position of these substituents also matters; for MAO-B inhibition, meta and para substitutions on the 3-phenyl ring are often the most favorable for high activity. dntb.gov.ua

The following table summarizes the influence of various substitution patterns on the biological activities of 3-phenylcoumarin analogues.

| Compound/Analogue | Substituents | Biological Activity | Potency (IC₅₀) |

| 6-Chloro-3-(3′-methoxyphenyl)coumarin | C6: -Cl; C3-Phenyl: -OCH₃ | MAO-B Inhibition | 1 nM nih.gov |

| 6-Methyl-3-(p-tolyl)coumarin | C6: -CH₃; C3-Phenyl: -CH₃ | MAO-B Inhibition | 308 pM nih.gov |

| 3-(3′-Bromophenyl)-6-methylcoumarin | C6: -CH₃; C3-Phenyl: -Br | MAO-B Inhibition | 134 pM nih.gov |

| 4-Hydroxy-6,7-dimethyl-3-phenylcoumarin | C4: -OH; C6: -CH₃; C7: -CH₃ | NQO1 Inhibition | 660 nM nih.gov |

| 3-(3′-Methylphenyl)-6-nitrocoumarin | C6: -NO₂; C3-Phenyl: -CH₃ | Antibacterial (S. aureus) | Good activity nih.gov |

| 6-Chloro-4-hydroxy-3-(3′-hydroxyphenyl)coumarin | C4:-OH; C6:-Cl; C3-Phenyl:-OH | Antioxidant (ORAC-FL) | 7.7 nih.gov |

Conformer-Dependent Activity/Property Relationships

The three-dimensional structure and conformational flexibility of 3-phenylcoumarin derivatives are critical for their interaction with biological targets. While the core coumarin moiety is largely planar, the rotational freedom of the C3-phenyl ring allows the molecule to adopt different conformations. rsc.org

Computational modeling and structural analysis, such as X-ray crystallography, are used to understand these relationships. rsc.org The shape and conformation of the inhibitor must complement the contours of the enzyme's active site for effective binding and inhibition. nih.gov Therefore, substituents that influence the preferred dihedral angle or restrict conformational freedom can have a profound impact on biological activity.

Design Principles for Enhanced Performance of Coumarin Derivatives

Building on the extensive SAR data, several design principles have been established to optimize the performance of coumarin derivatives for specific therapeutic applications.

Scaffold Hopping and Mimicry: The 3-phenylcoumarin scaffold is an effective non-steroidal mimic for steroidal compounds. Its rigid structure can replicate the hydrophobic packing of steroids within receptor binding sites, such as the estrogen receptor, making it a valuable starting point for developing hormone modulators. nih.govresearchgate.net

Targeted Substitution: The rational introduction of specific functional groups at key positions is a primary strategy. For example, to design potent and selective MAO-B inhibitors, placing a small electron-withdrawing group like chlorine at C6 is a proven approach. nih.gov For antibacterial agents, a nitro group at C6 is desirable. nih.gov

Molecular Hybridization: Combining the coumarin scaffold with other pharmacologically active motifs is a powerful strategy to create multifunctional molecules. This approach has been used to develop coumarin-chalcone and coumarin-triazole hybrids with enhanced anticancer properties. nih.gov

Optimization of Physicochemical Properties: Modifications, often at the C7 position, can be used to attach side chains that improve properties like solubility, bioavailability, and metabolic stability without disrupting the core binding interactions. nih.gov

Use of Computational Tools: Quantitative Structure-Activity Relationship (QSAR) models and molecular docking are increasingly used to predict the activity of novel derivatives and to provide insights into their binding modes. nih.govresearchgate.net These tools help rationalize observed SAR and guide the design of next-generation compounds with enhanced potency and selectivity. researchgate.net

Future Directions and Emerging Research Avenues for 6 Chloro 4,7 Dimethyl 3 Phenylcoumarin

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The future synthesis of 6-Chloro-4,7-dimethyl-3-phenylcoumarin and its analogs is poised to move beyond traditional methods towards more efficient and environmentally benign strategies. While classical approaches like the Perkin or Pechmann reactions have been foundational, modern organic synthesis offers numerous avenues for improvement. nih.gov The development of "green" synthetic protocols is a paramount objective. This includes the use of eco-friendly solvents such as vegetable juices or deep eutectic solvents, which have been successfully employed for other coumarin (B35378) derivatives to achieve high yields at ambient temperatures. nih.gov